molecular formula C21H19ClFNO3 B2581074 1'-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one CAS No. 1797022-92-4

1'-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

Cat. No.: B2581074
CAS No.: 1797022-92-4
M. Wt: 387.84
InChI Key: QSFRUWKSKYHRTE-UHFFFAOYSA-N
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Description

1’-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is a complex organic compound with a unique spiro structure. This compound is characterized by the presence of a benzofuran ring fused to a piperidine ring, with a 4-chloro-3-fluorophenyl group attached via a propanoyl linkage. The compound’s intricate structure and functional groups make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1’-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one typically involves multiple steps, including the formation of the benzofuran and piperidine rings, followed by the introduction of the 4-chloro-3-fluorophenyl group. Common synthetic routes may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Formation of Piperidine Ring: The piperidine ring can be synthesized via cyclization of amine precursors.

    Introduction of 4-chloro-3-fluorophenyl Group: This step often involves Friedel-Crafts acylation or similar reactions to attach the 4-chloro-3-fluorophenyl group to the propanoyl moiety.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1’-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1’-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1’-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Benzofuran Derivatives: Compounds with a benzofuran core, such as 2-benzofuran-1,3-dione.

    Piperidine Derivatives: Compounds with a piperidine ring, such as 4-piperidone.

    Chloro-fluorophenyl Compounds: Compounds with a 4-chloro-3-fluorophenyl group, such as 4-chloro-3-fluorophenylacetic acid.

Uniqueness: 1’-[3-(4-chloro-3-fluorophenyl)propanoyl]-3H-spiro[2-benzofuran-1,3’-piperidine]-3-one is unique due to its spiro structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1'-[3-(4-chloro-3-fluorophenyl)propanoyl]spiro[2-benzofuran-3,3'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClFNO3/c22-17-8-6-14(12-18(17)23)7-9-19(25)24-11-3-10-21(13-24)16-5-2-1-4-15(16)20(26)27-21/h1-2,4-6,8,12H,3,7,9-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSFRUWKSKYHRTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CN(C1)C(=O)CCC3=CC(=C(C=C3)Cl)F)C4=CC=CC=C4C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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